![molecular formula C24H24N4O3 B2705696 benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 946332-51-0](/img/structure/B2705696.png)
benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
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Description
Benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Biological Activity
Benzyl 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo-pyridazine core, which is known for its diverse pharmacological properties. The molecular formula and key physical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₂ |
Molecular Weight | 318.36 g/mol |
Melting Point | 97.7 - 98.9 °C |
Solubility | Soluble in DMSO |
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms, primarily involving inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways.
Inhibition of Cyclooxygenase Enzymes
Recent studies have demonstrated that compounds with similar structures exhibit selective inhibition of COX-2 over COX-1, which is beneficial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. For instance, compounds derived from pyrazole scaffolds have shown IC50 values ranging from 0.52 to 22.25 μM against COX enzymes, indicating moderate to strong inhibitory activity .
Case Studies
Several case studies highlight the biological activity of this compound:
- Anti-inflammatory Activity : In vivo studies demonstrated that analogs of this compound exhibited significant anti-inflammatory effects, with reductions in paw edema in animal models comparable to standard treatments like Celecoxib. For example, one study reported a 64.28% inhibition in inflammation compared to 57.14% for Celecoxib .
- Analgesic Effects : The analgesic properties were assessed using the hot plate test in rodents, where the compound showed a dose-dependent increase in latency time, indicating effective pain relief.
- Cell Viability Assays : In vitro assays conducted on various cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation at micromolar concentrations. The mechanism was attributed to the activation of caspases and modulation of apoptotic pathways.
Summary of Findings
The biological activity of this compound has been characterized by:
- Selective COX-2 inhibition with potential anti-inflammatory effects.
- Analgesic properties demonstrated through behavioral assays.
- Cytotoxic effects on cancer cells indicating potential as an anticancer agent.
Properties
IUPAC Name |
benzyl 2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16(2)22-19-13-25-28(20-12-8-7-9-17(20)3)23(19)24(30)27(26-22)14-21(29)31-15-18-10-5-4-6-11-18/h4-13,16H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBOIFQMNJNEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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